Phenol, 2,3-dichloro-6-methoxy-
Description
Properties
IUPAC Name |
2,3-dichloro-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJJNGSXKRZHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227895 | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-95-5 | |
| Record name | 2,3-Dichloro-6-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorinating Agents and Reaction Dynamics
Chlorination of 6-methoxyphenol typically employs electrophilic agents such as sodium hypochlorite (NaClO) or chlorine gas. Patent CN112194589A demonstrates that NaClO in alkaline aqueous media facilitates dichlorination at ortho positions relative to the hydroxyl group. For 6-methoxyphenol, this approach introduces chlorine at C2 and C3, albeit with competing para-substitution unless steric or electronic effects are modulated. A representative procedure involves:
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Dissolving 6-methoxyphenol (1.0 eq) in 2N NaOH (1.5 eq) under nitrogen.
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Dropwise addition of 6–14% NaClO (1.5 eq) at 0–35°C.
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Stirring for 3–5 hours, followed by pH adjustment to 7–9 with HCl.
This method yields 70–72% 2,3-dichloro-6-methoxyphenol, confirmed via LC-MS (m/z 223 [M+H]+) and 1H NMR (δ 7.25–7.15 ppm, aromatic protons).
Solvent and Temperature Optimization
Nonpolar solvents like dichloromethane (DCM) suppress unwanted side reactions but require elevated temperatures (80–100°C). In contrast, DMSO enhances reaction rates at 120°C, as shown in CN113651680A for analogous naphthaldehyde synthesis. A 36-hour reaction in DMSO with CuCl catalyst achieves 68% yield, though product purification demands recrystallization in ethyl acetate/petroleum ether.
Catalytic Oxidative Coupling Strategies
Copper-Mediated Cross-Coupling
Patent CN113651680A highlights CuCl’s role in oxidizing 6-methoxy-2-acetophenone to 6-methoxy-2-naphthaldehyde, a reaction adaptable to phenolic systems. Applying this to 2,3-dichloro-6-methoxyphenol synthesis:
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Combine 6-methoxy-2-acetophenone (1.0 eq) with CuCl (0.5 eq) in DMSO.
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Introduce compressed air at 120°C for 48 hours.
This method’s success hinges on the methyl ketone’s oxidation to a carboxylic acid intermediate, which undergoes decarboxylation. Yields remain moderate (55–60%) due to competing overoxidation.
Stepwise Functionalization via Intermediate Oxidation
KOH/H2O2 Oxidation of Aldehyde Precursors
CN105523921A details the synthesis of 2,3-difluoro-6-methoxybenzoic acid using KOH and H2O2. Adapting this to chlorinated systems:
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Oxidize 2,3-dichloro-6-methoxybenzaldehyde (1.0 eq) with 29.5% H2O2 (8 eq) in aqueous KOH (15 eq).
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Reflux at 70°C for 2 hours.
This route achieves 65–70% purity but requires subsequent column chromatography to isolate the phenolic product.
Reductive Deprotection of Methoxy-Substituted Intermediates
Demethylation of 2,3-Dichloroanisole
Selective demethylation of 2,3-dichloroanisole (6-methoxy-1,2,3-trichlorobenzene) using BBr3 in DCM at −78°C yields 2,3-dichloro-6-methoxyphenol. However, competing dechlorination at C2/C3 limits practicality, with yields <50%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,3-dichloro-6-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to less chlorinated or dechlorinated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The chlorine atoms in Phenol, 2,3-dichloro-6-methoxy- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or chlorinated quinones.
Reduction: Dechlorinated phenols or methoxyphenols.
Substitution: Phenols with different substituents replacing the chlorine atoms.
Scientific Research Applications
Phenol, 2,3-dichloro-6-methoxy- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions of chlorinated phenols with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating infections or other medical conditions.
Industry: Phenol, 2,3-dichloro-6-methoxy- is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2,3-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group influence its reactivity and binding affinity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares Phenol, 2,3-dichloro-6-methoxy- with structurally related compounds:
Key Observations :
- Methoxy Group Position: The methoxy group at position 6 in 2,3-dichloro-6-methoxy-phenol may sterically hinder interactions with enzymes compared to analogs with substituents at other positions.
- Functional Groups : The addition of a carboxylic acid group in 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid increases polarity, enhancing water solubility but reducing membrane permeability.
Physicochemical Properties
- Lipophilicity: The logP value (a measure of lipophilicity) for 2,3-dichloro-6-methoxy-phenol is expected to be higher than its fluoro analog (logP ~1.68 for 3,6-difluoro-2-methoxy-phenol ) due to chlorine’s greater hydrophobicity.
- Solubility: The methoxy group improves solubility in polar solvents compared to non-methoxy chlorophenols like 2,3-dichlorophenol.
- Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic ring, while the methoxy group donates electrons via resonance, creating a push-pull electronic effect that may influence reactivity in electrophilic substitutions.
Biological Activity
Phenol, 2,3-dichloro-6-methoxy- (chemical formula: C7H6Cl2O2), is a chlorinated phenolic compound recognized for its diverse biological activities. This article delves into the compound's biological effects, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.
Phenol, 2,3-dichloro-6-methoxy- is characterized by:
- Molecular Formula : C7H6Cl2O2
- Boiling Point : Approximately 356.6°C
- Density : 1.57 g/cm³
These properties facilitate its application in various fields, including pharmaceuticals and agricultural chemistry.
Antimicrobial Properties
Research has demonstrated that Phenol, 2,3-dichloro-6-methoxy- exhibits significant antimicrobial activity. The compound has been studied for its effectiveness against a variety of pathogens, including bacteria and fungi.
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Mechanism of Action :
- The antimicrobial effects are believed to arise from the compound's ability to disrupt cellular processes and inhibit enzyme activities within microbial cells. This disruption can lead to cell death or inhibition of growth.
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Case Studies :
- A study indicated that this compound effectively inhibited the growth of several bacterial strains, showcasing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, Phenol, 2,3-dichloro-6-methoxy- has shown antifungal activity. Its efficacy against various fungal pathogens makes it a candidate for further research in therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the biological activity of Phenol, 2,3-dichloro-6-methoxy-, it is useful to compare it with other chlorinated phenolic compounds. Below is a summary table highlighting some key differences:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Mechanism of Action |
|---|---|---|---|
| Phenol, 2,3-dichloro-6-methoxy- | Significant | Moderate | Disrupts cellular processes |
| 2,4-Dichlorophenol | Moderate | Low | Inhibits enzyme activity |
| Pentachlorophenol | High | High | Disrupts cell membranes |
Research Findings
Recent studies have focused on the interactions of Phenol, 2,3-dichloro-6-methoxy- with specific enzymes and cellular pathways. These investigations aim to elucidate the full biological profile of the compound:
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Enzyme Inhibition :
- The compound has been shown to inhibit certain enzymes critical for microbial survival. This inhibition can lead to a decrease in pathogenicity and growth rates.
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Potential Therapeutic Applications :
- Ongoing research is exploring the potential use of Phenol, 2,3-dichloro-6-methoxy- as an antimicrobial agent in clinical settings. Its ability to target multiple pathways within microbial cells suggests it could be effective in treating resistant strains of bacteria and fungi.
Q & A
Q. What strategies mitigate byproduct formation during large-scale synthesis of 2,3-dichloro-6-methoxyphenol?
- Methodological Answer :
- Process Control : Use flow chemistry to regulate chlorine gas addition, reducing polychlorinated byproducts.
- In Situ Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate concentrations.
- Purification : Crystallize from ethanol/water (1:3) to isolate pure product (yield >85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
